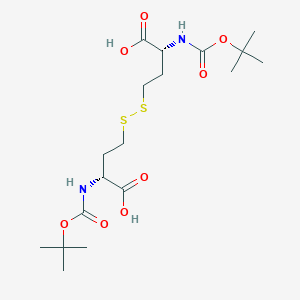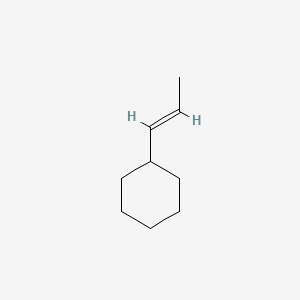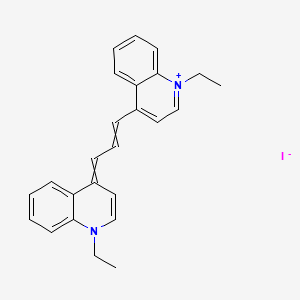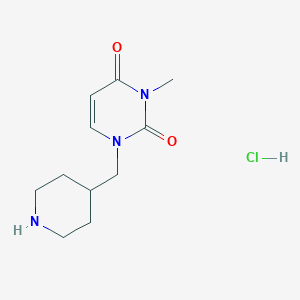![molecular formula C29H60O12 B8074946 Hexanoic acid,1,1'-[2,2-bis[[(1-oxohexyl)oxy]methyl]-1,3-propanediyl] ester](/img/structure/B8074946.png)
Hexanoic acid,1,1'-[2,2-bis[[(1-oxohexyl)oxy]methyl]-1,3-propanediyl] ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexanoic acid,1,1’-[2,2-bis[[(1-oxohexyl)oxy]methyl]-1,3-propanediyl] ester is a complex organic compound with significant applications in various fields. This compound is characterized by its ester functional groups and a long carbon chain, making it a versatile molecule in synthetic chemistry and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid,1,1’-[2,2-bis[[(1-oxohexyl)oxy]methyl]-1,3-propanediyl] ester typically involves esterification reactions. One common method is the reaction of hexanoic acid with a diol, such as 2,2-bis(hydroxymethyl)-1,3-propanediol, in the presence of a dehydrating agent like sulfuric acid or a catalyst such as p-toluenesulfonic acid. The reaction conditions often include heating under reflux to drive the esterification to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial processes may also incorporate purification steps such as distillation or recrystallization to obtain the desired product.
化学反应分析
Types of Reactions
Hexanoic acid,1,1’-[2,2-bis[[(1-oxohexyl)oxy]methyl]-1,3-propanediyl] ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield hexanoic acid and the corresponding alcohol.
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Hexanoic acid and 2,2-bis(hydroxymethyl)-1,3-propanediol.
Oxidation: Hexanoic acid derivatives or ketones.
Reduction: Alcohols corresponding to the ester groups.
科学研究应用
Hexanoic acid,1,1’-[2,2-bis[[(1-oxohexyl)oxy]methyl]-1,3-propanediyl] ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and polymer production.
Biology: Studied for its potential role in biochemical pathways and as a model compound in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the manufacture of plastics, resins, and coatings due to its chemical stability and reactivity.
作用机制
The mechanism of action of Hexanoic acid,1,1’-[2,2-bis[[(1-oxohexyl)oxy]methyl]-1,3-propanediyl] ester involves its interaction with molecular targets through its ester functional groups. These interactions can lead to hydrolysis, oxidation, or reduction reactions, depending on the environmental conditions and the presence of specific enzymes or catalysts. The pathways involved often include ester bond cleavage and subsequent formation of new functional groups.
相似化合物的比较
Similar Compounds
Hexanoic acid, 2-oxo-, methyl ester: Similar in structure but with a different ester group.
Hexanoic acid, 3,5,5-trimethyl-, 1,1’-[oxybis[2,2-bis[[(3,5,5-trimethyl-1-oxohexyl)oxy]methyl]-3,1-propanediyl]] ester: Another ester derivative with additional methyl groups.
Uniqueness
Hexanoic acid,1,1’-[2,2-bis[[(1-oxohexyl)oxy]methyl]-1,3-propanediyl] ester is unique due to its specific ester configuration and the presence of multiple ester groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise chemical modifications and stability.
By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize its properties in various scientific and industrial fields.
属性
IUPAC Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C6H12O2.C5H12O4/c4*1-2-3-4-5-6(7)8;6-1-5(2-7,3-8)4-9/h4*2-5H2,1H3,(H,7,8);6-9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCWCHFFNLSGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)O.CCCCCC(=O)O.CCCCCC(=O)O.CCCCCC(=O)O.C(C(CO)(CO)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H60O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1R,9R)-8-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylic acid](/img/structure/B8074863.png)

![(1R)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol;13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8074875.png)
![Carbamic acid, N-[(1S)-1-[(1S)-2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]butyl]-, 1,1-dimethylethyl ester](/img/structure/B8074880.png)
![2-[(E)-dimethylaminomethylideneamino]propan-2-ylazanium;chloride](/img/structure/B8074896.png)


![RuCl2[(R)DMBINAP][(R,R)DPEN]](/img/structure/B8074906.png)
![Dichloro{(S)-(-)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}[(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B8074908.png)
![N-[(1S,2S)-1,2-Diphenyl-2-(2-(4-Methylbenzyloxy)ethylaMino)-ethyl]-4-Methylbenzene sulfonaMide(chloro)rutheniuM(II) (S,S)-Ts-DENEB](/img/structure/B8074914.png)


![1,3,3-trimethyl-2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-7,12,16-trimethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene](/img/structure/B8074938.png)

